4-(4-Methylthiophenyl)phenylboronic acid
Overview
Description
4-(4-Methylthiophenyl)phenylboronic acid, also known as 4-(Methylthio)phenylboronic acid, is a chemical compound with the molecular formula C7H9BO2S . It has a molecular weight of 168.02 g/mol . The compound is typically available in powder form .
Molecular Structure Analysis
The molecular structure of this compound consists of a boronic acid group (B(OH)2) attached to a phenyl ring, which is further substituted with a methylthio group (CH3S) . The InChI string isInChI=1S/C7H9BO2S/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3
. Chemical Reactions Analysis
This compound is involved in several chemical reactions. It is used as a reactant in Suzuki-Miyaura cross-coupling reactions with 2-aryl-1-bromo-1-nitroethenes or alkynyl bromides. It also participates in addition reactions with naphthyridine N-oxides, oxyarylation of Heck reaction intermediates for the synthesis of THF derivatives, sulfoxidation reactions, and copper-catalyzed halogenation .Physical and Chemical Properties Analysis
This compound is an off-white crystalline powder . It has a melting point of 210-214 °C . The compound is ≥95% pure, with less than 15% anhydride impurities .Scientific Research Applications
1. Supramolecular Assemblies
4-Methylthiophenylphenylboronic acid and its derivatives are utilized in the design and synthesis of supramolecular assemblies. These assemblies are achieved through hydrogen bonds between hetero N-atoms and –B(OH)2, forming centrosymmetric cyclic C–H⋯O hydrogen bonding dimers in certain crystal structures (Pedireddi & Seethalekshmi, 2004).
2. Polymeric Nanomaterials for Bio-Application
Phenylboronic acid-decorated polymeric nanomaterials, including those derived from 4-methylthiophenylphenylboronic acid, are extensively used for advanced bio-applications. These applications include drug delivery systems and biosensors, exploiting the unique chemistry of phenylboronic acid and its ability to form reversible complexes with polyols (Lan & Guo, 2019).
3. Enzyme-Free Glucose Sensing
A study demonstrated the synthesis of a new monomer, 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid, for enzyme-free glucose sensing at physiological conditions. This application highlights the potential of 4-methylthiophenylphenylboronic acid derivatives in medical diagnostics and monitoring (Bao et al., 2021).
4. Glucose and pH-Responsive Bio-Hydrogels
Novel intelligent cellulose/4-vinyl-phenylboronic acid composite bio-hydrogels with glucose and pH-responsiveness have been developed. These hydrogels have potential applications in various fields, including in the medical field for insulin release regulation (Peng et al., 2018).
5. Suzuki–Miyaura Coupling Catalysis
Phenylboronic acid, including 4-methylthiophenylphenylboronic acid derivatives, is used in catalyzing Suzuki–Miyaura coupling reactions. These reactions are crucial in the synthesis of various organic compounds (Bourouina et al., 2020).
6. Aerobic Oxygenation Promotion
Phenylboronic acids can promote the aerobic oxygenation of phenylboronic acid to phenol under certain conditions. This process has implications for catalysis and the development of new reaction mechanisms (Kaewmati et al., 2012).
7. In Situ Two-Photon Imaging and Photodynamic Therapy
Derivatives of phenylboronic acid have been used in the development of nanorods for in situ two-photon imaging of cell surface sialic acids and photodynamic therapy. This application demonstrates the potential of these compounds in cancer diagnostics and treatment (Li & Liu, 2021).
8. Ionic Liquids in Catalysis
Phenylboronic acid, including its derivatives, is studied for its interaction with ionic liquids in the context of product yield and catalyst stability in Suzuki cross-coupling reactions (Wong et al., 2006).
9. Sugar-Sensitive Electrodes
4-Methylthiophenylphenylboronic acid and similar compounds have been used to modify the surfaces of electrodes to make them sensitive to sugars. This has applications in various fields, including medical diagnostics and food industry (Takahashi & Anzai, 2005).
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
4-(4-Methylthiophenyl)phenylboronic acid is a reactant involved in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions with 2-aryl-1-bromo-1-nitroethenes or alkynyl bromides, addition reactions with naphthyridine N-oxides, oxyarylation of Heck reaction intermediates for the synthesis of THF derivatives, sulfoxidation reactions, and copper-catalyzed halogenation . These reactions suggest that the compound can form covalent bonds with other molecules, altering their structure and function.
Biochemical Pathways
The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests that it may play a role in the synthesis of biologically active compounds .
Pharmacokinetics
Boronic acids, in general, are known to have good oral bioavailability and can be distributed throughout the body .
Result of Action
Given its involvement in various chemical reactions, it can be inferred that the compound may alter the structure and function of other molecules .
Action Environment
Factors such as ph and temperature can affect the stability and reactivity of boronic acids .
Properties
IUPAC Name |
[4-(4-methylsulfanylphenyl)phenyl]boronic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO2S/c1-17-13-8-4-11(5-9-13)10-2-6-12(7-3-10)14(15)16/h2-9,15-16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMILVCZAHDOIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)SC)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101224238 | |
Record name | B-[4′-(Methylthio)[1,1′-biphenyl]-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101224238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
501944-48-5 | |
Record name | B-[4′-(Methylthio)[1,1′-biphenyl]-4-yl]boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=501944-48-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-[4′-(Methylthio)[1,1′-biphenyl]-4-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101224238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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